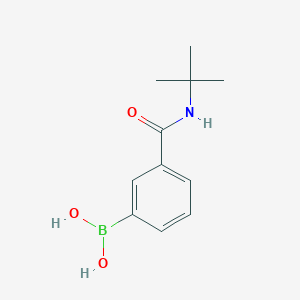
(3-(tert-Butylcarbamoyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(tert-Butylcarbamoyl)phenyl)boronic acid” is a highly significant compound within the biomedical sector. It holds immense importance in the synthesis of pharmaceutical agents designed to combat a diverse array of illnesses . The molecular formula of this compound is C11H16BNO3 and its molecular weight is 221.06 .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is a method that has been developed, and this protocol allows for formal anti-Markovnikov alkene hydromethylation . This method was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of “(3-(tert-Butylcarbamoyl)phenyl)boronic acid” can be represented by the formula C11H16BNO3 . The compound is planar with a minor bend around the C-B bond .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in a variety of chemical reactions. The most important application is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The compound “(3-(tert-Butylcarbamoyl)phenyl)boronic acid” has a molecular weight of 221.06 . Further physical and chemical properties are not specified in the search results.科学的研究の応用
Sensing Applications
Boronic acids, including (3-(tert-Butylcarbamoyl)phenyl)boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the area of protein manipulation and modification . They can interact with proteins, allowing for their manipulation and modification .
Separation Technologies
Boronic acids are also used in separation technologies . Their interaction with diols makes them useful in the separation of different compounds .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They are used as building blocks for the construction of therapeutically useful bioconjugates . These constructs have emerged as a new generation of high-precision therapeutics .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This is a significant application in the field of diabetes management .
Synthesis of Tetracycline Derivatives
(3-(tert-Butylcarbamoyl)phenyl)boronic acid has been used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics used in the treatment of numerous bacterial infections .
Electrophilic Trapping of Arylmetal Intermediates
Boronic acids, including (3-(tert-Butylcarbamoyl)phenyl)boronic acid, have been used for electrophilic trapping of arylmetal intermediates with borate esters from aryl halides . This is a significant application in the field of organic synthesis .
Safety and Hazards
作用機序
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
The compound’s role in the suzuki-miyaura cross-coupling reaction suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s solubility in methanol suggests it may have some degree of bioavailability.
Result of Action
The primary result of the action of 3-(tert-Butylcarbamoyl)phenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 3-(tert-Butylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . Additionally, the Suzuki-Miyaura reaction conditions, such as the presence of a palladium catalyst and an appropriate base, can significantly impact the compound’s action .
特性
IUPAC Name |
[3-(tert-butylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFLCTFKZXDGGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393994 |
Source


|
| Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-Butylcarbamoyl)phenyl)boronic acid | |
CAS RN |
183158-30-7 |
Source


|
| Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

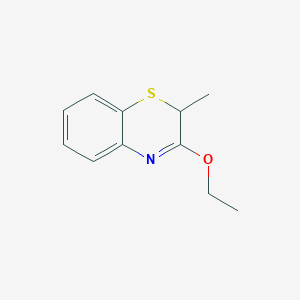


![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
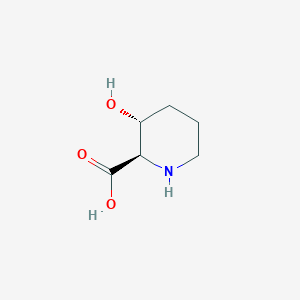
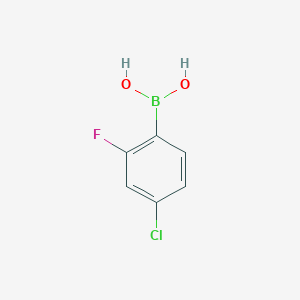
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)

![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)

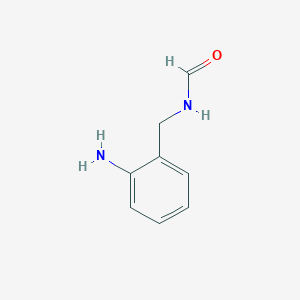
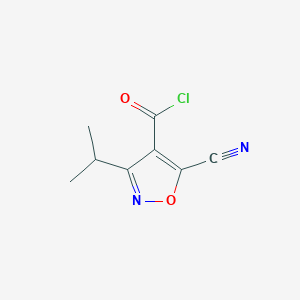
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)
